molecular formula C24H25N3O2 B6124010 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYL-2-PROPANOYLCYCLOHEX-2-EN-1-ONE

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYL-2-PROPANOYLCYCLOHEX-2-EN-1-ONE

Cat. No.: B6124010
M. Wt: 387.5 g/mol
InChI Key: PUZCSDUQKUQSSJ-KUFRKAATSA-N
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Description

3-{[2-(1H-1,3-Benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features a benzodiazole moiety, a phenyl group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzodiazole is then alkylated with an ethyl halide to introduce the ethyl group.

    Cyclohexenone Formation: The cyclohexenone structure is synthesized separately, often through aldol condensation reactions.

    Coupling Reaction: Finally, the benzodiazole derivative is coupled with the cyclohexenone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole moiety, which is known for its biological activity.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes due to its conjugated system.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole share the benzodiazole core structure and exhibit similar biological activities.

    Cyclohexenone Derivatives: Compounds with cyclohexenone structures, such as curcumin, have similar chemical reactivity.

Uniqueness

3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is unique due to its combination of a benzodiazole moiety with a cyclohexenone structure, providing a distinct set of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-(1-hydroxypropylidene)-5-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-2-21(28)24-20(14-17(15-22(24)29)16-8-4-3-5-9-16)25-13-12-23-26-18-10-6-7-11-19(18)27-23/h3-11,17,28H,2,12-15H2,1H3,(H,26,27)/b24-21-,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCSDUQKUQSSJ-KUFRKAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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